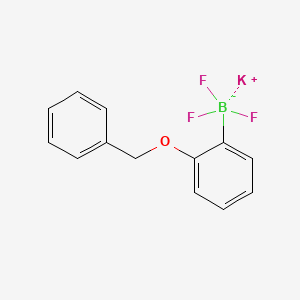
Potassium (2-benzyloxyphenyl)trifluoroborate
Übersicht
Beschreibung
Potassium (2-benzyloxyphenyl)trifluoroborate belongs to the class of compounds known as potassium acyltrifluroborates . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . Boronic acids RB(OH)2 react with potassium bifluoride K[HF2] to form trifluoroborate salts K[RBF3] .Molecular Structure Analysis
The molecular formula of this compound is C13H11BF3KO . The molecular weight is 290.13 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfones and Cross-Coupling Reactions :
- Potassium allyltrifluoroborates undergo bora-ene reactions with sulfur dioxide, leading to the production of sulfinyloxy-trifluoroborates, which can be further alkylated to produce sulfones. This process involves using benzyl halides and haloacetic acid derivatives as alkylation reagents. The synthesized sulfones find extensive use in various chemical synthesis applications (Stikute et al., 2017).
- Furthermore, potassium aryltrifluoroborates have been employed in cross-coupling reactions with aryl and heteroaryl chlorides using oxime-derived palladacycle as a pre-catalyst. These reactions, conducted in aqueous media, yield biphenyls under phosphine-free conditions, highlighting the reagent's contribution to creating biologically and industrially relevant compounds (Alacid & Nájera, 2008).
Copper-Catalyzed Trifluoromethylation :
- The use of potassium (trifluoromethyl)trimethoxyborate in copper-catalyzed trifluoromethylation reactions represents a significant advancement. This reagent facilitates the transformation of aryl iodides into benzotrifluorides, a crucial chemical moiety in various pharmaceuticals and agrochemicals (Knauber et al., 2011).
Wittig Reactions and Synthesis of Organotrifluoroborates :
- The preparation of organotrifluoroborato phosphonium ylides from benzyl chlorides and their subsequent conversion to unsaturated organotrifluoroborates showcases the reagent's role in creating complex organic molecules. This transformation is crucial for synthesizing various organic compounds, including pharmaceuticals and materials (Molander et al., 2007).
Stereo Specific Cross-Coupling and Synthesis of Secondary Alcohols :
- The palladium-catalyzed Suzuki-Miyaura reaction using potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides is noteworthy. It provides a route to protected secondary alcohols, crucial intermediates in various chemical syntheses. The process is stereospecific, maintaining the stereochemistry, which is vital for the biological activity of many compounds (Molander & Wisniewski, 2012).
Wirkmechanismus
Target of Action
Potassium (2-benzyloxyphenyl)trifluoroborate is an organotrifluoroborate compound . Organotrifluoroborates are organoboron compounds that contain an anion with the general formula [RBF3]− . They can be thought of as protected boronic acids, or as adducts of carbanions and boron trifluoride . They are often used in organic synthesis as alternatives to boronic acids .
Mode of Action
Organotrifluoroborates are strong nucleophiles and react with electrophiles without transition-metal catalysts . The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling reactions has recently been investigated in detail . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, so a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in organic synthesis. It is involved in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .
Pharmacokinetics
Like other organotrifluoroborates, it is likely to be stable and resistant to degradation .
Result of Action
The result of the action of this compound is the formation of new chemical bonds and structures through its role in various organic synthesis reactions .
Action Environment
This compound is tolerant of air and moisture , making it easy to handle and purify . It is typically stored in an inert atmosphere at room temperature . Environmental factors such as temperature, humidity, and the presence of other chemical reagents can influence its action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Potassium trifluoroborates are a promising class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them versatile coupling partners and useful reagents in a vast array of C–C bond forming reactions . Therefore, they have the potential to expand the palette of available boron reagents for cross-coupling reactions .
Eigenschaften
IUPAC Name |
potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRRAFYGUCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660121 | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850623-44-8 | |
| Record name | Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




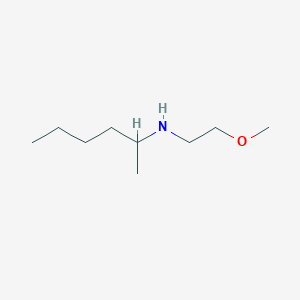
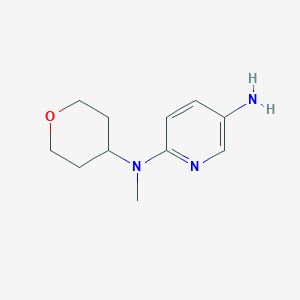
![(Hexan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461629.png)
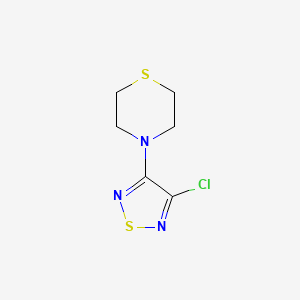



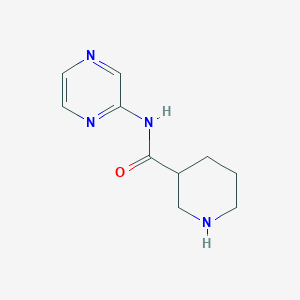



![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)
